Confirmed Spectroscopic Identity Distinguishes the Dihydroxy Form from the Oxidized Quinone Analog
The target compound possesses a confirmed, distinct spectroscopic fingerprint that unambiguously differentiates it from its closest structural congener, 4,7-dioxo-5-acetamido-4,7-dihydrobenzofurazan. SpectraBase records show that N-(4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide exhibits a diagnostic ¹H NMR spectrum (specific peak pattern consistent with the dihydroxy tautomer) and a GC-MS spectrum with a molecular ion peak (M⁺) and fragmentation pattern uniquely corresponding to the reduced form [1]. In contrast, the oxidized analog (CAS 153136-27-7) is characterized by a distinct quinone carbonyl signature in both IR and ¹³C NMR, and a different mass spectrum reflecting its higher oxidation state [2]. This unambiguous spectroscopic differentiation provides procurement specialists with verifiable acceptance criteria to ensure the correct redox form is supplied.
| Evidence Dimension | Spectroscopic identity (¹H NMR, GC-MS) to confirm redox state |
|---|---|
| Target Compound Data | Specific ¹H NMR and GC-MS spectra available in SpectraBase (N-(4,7-Dihydroxy-2,1,3-benzoxadiazol-5-yl)acetamide entry) |
| Comparator Or Baseline | 4,7-dioxo-5-acetamido-4,7-dihydrobenzofurazan (oxidized quinone form): distinct carbonyl ¹³C NMR signals and different mass fragmentation pattern [2] |
| Quantified Difference | Qualitative spectroscopic distinction; no overlapping identity for the two redox forms. |
| Conditions | SpectraBase database entries; ¹H NMR and GC-MS standard conditions. |
Why This Matters
For procurement, this spectroscopic distinctness ensures that the received material can be analytically verified as the correct reduced dihydroxy compound and not the oxidized quinone, which is a common synthetic contaminant or mis-shipment risk.
- [1] SpectraBase. 5-Acetamido-4,7-dihydroxybenzofurazan (N-(4,7-Dihydroxy-2,1,3-benzoxadiazol-5-yl)acetamide) – 1H NMR and MS spectra. https://spectrabase.com/ (accessed 2026-05-01). View Source
- [2] Samsonov, V.A.; Volodarskii, L.B. Formation of 4,7-dioxo-5-acetamido-4,7-dihydrobenzofurazan from 4-oxo-5-hydroximino-4,5,6,7-tetrahydrobenzofurazan and -furoxan and investigation of its reaction with amines. Chem. Heterocycl. Compd. 1993, 29, 455–459. View Source
